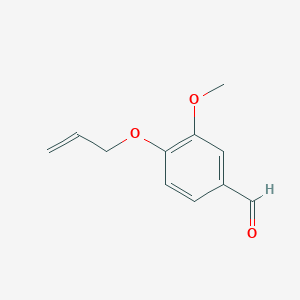

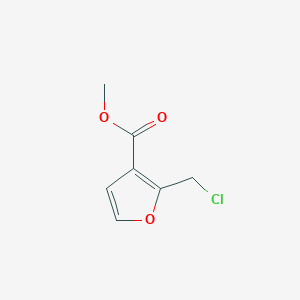

4-(Allyloxy)-3-methoxybenzaldehyde

概要

説明

“4-(Allyloxy)-3-methoxybenzaldehyde” is a chemical compound with the molecular formula C10H10O2 . It is also known by other names such as 4-allyloxybenzaldehyde, 4-allyloxy benzaldehyde, p-allyloxy benzaldehyde, p-allyloxybenzaldehyde, benzaldehyde, 4-2-propenyloxy, 4-prop-2-en-1-yloxy benzaldehyde, 4-prop-2-enyloxybenzaldehyde, 4-allyloxybenzaldehyd, acmc-20ampt 4-prop-2-enoxybenzaldehyde .

Synthesis Analysis

The synthesis of “4-(Allyloxy)-3-methoxybenzaldehyde” involves several steps. In one study, 4-allyloxy-2-hydroxybenzophenone (AHB) with polar functional groups and a conjugated structure was grafted onto polypropylene (PP) via melt grafting to improve its electrical properties . Another study involved the synthesis of 4-((allyloxy)-methyl)-3-methyl-5-(methylthio)isoxazole (VI) through a series of reactions .Molecular Structure Analysis

The molecular structure of “4-(Allyloxy)-3-methoxybenzaldehyde” consists of 10 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The ChemSpider ID for this compound is 86614 .Chemical Reactions Analysis

In a study, a photoenzyme was developed that operates by means of triplet energy transfer (EnT) catalysis. This photoenzyme can promote intramolecular [2+2] cycloadditions on a range of quinolones to produce 4-(allyloxy)-quinolone, 4-(alken-1-yl)-quinolone, and 4-((allyloxy) methyl)-quinolone derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Allyloxy)-3-methoxybenzaldehyde” include a density of 1.1±0.1 g/cm3, a boiling point of 281.0±15.0 °C at 760 mmHg, a vapour pressure of 0.0±0.6 mmHg at 25°C, an enthalpy of vaporization of 52.0±3.0 kJ/mol, and a flash point of 126.9±13.9 °C .科学的研究の応用

Preparation of Grafted Polypropylene

“4-(Allyloxy)-3-methoxybenzaldehyde” can be grafted onto polypropylene (PP) to improve its electrical properties . The grafted PP effectively inhibited space charge accumulation and exhibited the highest volume resistivity and DC breakdown strength .

Development of Eco-friendly Insulating Materials

The grafted polypropylene developed using “4-(Allyloxy)-3-methoxybenzaldehyde” can be used as an eco-friendly insulating material for high-voltage direct current (HVDC) applications . This provides a promising alternative to traditional insulating materials like cross-linked polyethylene (XLPE), which are difficult to recycle .

Study of Space Charge Characteristics

The grafted polypropylene developed using “4-(Allyloxy)-3-methoxybenzaldehyde” can be used to study space charge characteristics . This can provide valuable insights into the behavior of insulating materials under high electric stress .

将来の方向性

The use of “4-(Allyloxy)-3-methoxybenzaldehyde” in the development of high-energy lithium-ion cells has been explored. It has been used as a multi-functional electrolyte additive that forms a mechanical strain-adaptive solid electrolyte interphase (SEI) composed of LiF and polymeric species, and a thermally stable cathode–electrolyte interface containing S–O and S–F species . This opens up new possibilities for the design and development of environmentally friendly polymer insulating materials for high-voltage direct current (HVDC) applications .

特性

IUPAC Name |

3-methoxy-4-prop-2-enoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-6-14-10-5-4-9(8-12)7-11(10)13-2/h3-5,7-8H,1,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWCHURQYFMBFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366362 | |

| Record name | 4-(allyloxy)-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Allyloxy)-3-methoxybenzaldehyde | |

CAS RN |

22280-95-1 | |

| Record name | 4-(allyloxy)-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4-(allyloxy)-3-methoxybenzaldehyde in the synthesis of the studied calix[4]resorcinarene derivative, and what structural information supports its identification?

A1: 4-(Allyloxy)-3-methoxybenzaldehyde (compound 2 in the study) serves as a crucial building block in the synthesis of C-4-allyloxy-3-methoxyphenylcalix[4]resorcinarene (compound 3). It reacts with resorcinol in the presence of hydrochloric acid to form the final calixarene structure []. The successful synthesis of compound 2 was confirmed through various spectroscopic techniques. The Fourier-transform infrared spectroscopy (FTIR) analysis showed characteristic peaks corresponding to specific functional groups, including hydroxyl (-OH), aromatic and aliphatic C-H bonds, and ether (C-O-C) bonds. Proton and carbon-13 nuclear magnetic resonance (NMR) spectroscopy provided detailed information about the hydrogen and carbon environments within the molecule, confirming its structure. Additionally, mass spectrometry (MS) analysis confirmed the molecular weight of the synthesized compound [].

Q2: Does the research discuss the anticancer activity of 4-(allyloxy)-3-methoxybenzaldehyde itself, or is its significance solely tied to being a precursor molecule?

A2: The research primarily focuses on the anticancer activity of the final synthesized product, C-4-allyloxy-3-methoxyphenylcalix[4]resorcinarene []. While 4-(allyloxy)-3-methoxybenzaldehyde is a crucial precursor in this synthesis, the study doesn't delve into its independent anticancer properties. Further research would be needed to determine if this compound possesses any inherent anticancer activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B1271597.png)

![4-[Benzyl(methyl)sulfamoyl]benzoic acid](/img/structure/B1271607.png)

![3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine](/img/structure/B1271615.png)

![4-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B1271618.png)